(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile
Overview
Description
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile is a useful research compound. Its molecular formula is C11H9ClF3N3 and its molecular weight is 275.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Diuretic Effects
- Research on related compounds has shown analgesic-potentiating and diuretic effects. For example, compounds with similar structures have demonstrated significant analgesic-potentiating efficacies and remarkable diuretic activity in animal studies, comparing favorably with established drugs like Mercuhydrin and Diamox (Chen, 1956).
Anti-inflammatory Potency
- Certain corticosteroid derivatives with related chemical structures have been studied for their topical anti-inflammatory potencies. These compounds, particularly 17-heteroaryl carboxylates, have shown significant potency in anti-inflammatory assays, indicating potential applications in dermatological conditions (Shapiro et al., 1987).
Conversion to Active Metabolites
- Studies have also explored how similar compounds can undergo metabolic transformations in vivo to form active metabolites, such as benzodiazepines. This process involves N-dealkylation and ring closure, suggesting potential for designing prodrugs or understanding metabolic pathways (Lahti & Gall, 1976).
Carcinogenic Activity
- Research into the carcinogenic activities of halogen derivatives of certain compounds has provided insights into their potential toxicological impacts. For instance, studies on 4-dimethylaminoazobenzene derivatives have helped understand the role of certain functional groups in carcinogenic activity (Miller et al., 1949).
Cardiotonic Activity
- Synthesis and evaluation of novel pyrimidine derivatives, including those with dimethylamino groups, have shown promise in cardiotonic activity, offering potential therapeutic applications in cardiovascular diseases (Dorigo et al., 1996).
properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-18(2)6-7(4-16)10-9(12)3-8(5-17-10)11(13,14)15/h3,5-6H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLZKLGOSZEREO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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